Disperse blue 124

Vue d'ensemble

Description

Disperse blue 124 is a monoazo compound widely used as a dye in the textile industry. It is known for its vibrant blue color and is primarily used to dye synthetic fibers such as polyester, nylon, and acrylic. This compound is also recognized for its role as an allergen, causing textile dermatitis in sensitive individuals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disperse blue 124 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a coupling component to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, this compound is produced by finely grinding the dye in the presence of a dispersing agent. This mixture is then sold as a paste or spray-dried and sold as a powder. The dyeing process involves dispersing the dye in water with the help of dispersing agents to achieve uniform coloring of synthetic fibers .

Analyse Des Réactions Chimiques

Types of Reactions: Disperse blue 124 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitro compounds and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Textile Industry

DB-124 is widely utilized in the textile industry due to its vibrant color and excellent fastness properties. It is commonly found in:

- Garments : Used in polyester blouses, pants, uniforms, and other clothing items.

- Textile Testing : Serves as a standard dye for evaluating allergy-releasing dyes in textiles, highlighting its relevance in safety assessments for consumer products .

Removal of Pollutants

Recent studies have highlighted the use of DB-124 in environmental remediation efforts, particularly in wastewater treatment. For example, research conducted using avocado seed waste as an adsorbent demonstrated effective removal of DB-124 from contaminated water. Key findings include:

- Optimal Conditions : The best removal efficiency (87.64%) was achieved at a dye concentration of 200 mg/L, adsorbent dosage of 2 g/L, pH of 2, and temperature of 40 °C.

- Kinetics : The adsorption process followed a pseudo-second-order model, indicating chemisorption characteristics .

Case Study: Kinetic Studies

A detailed kinetic study evaluated the impact of various parameters on DB-124 removal from water:

| Parameter | Optimal Value | Removal Efficiency (%) |

|---|---|---|

| Initial Concentration | 200 mg/L | 87.64 |

| Adsorbent Dosage | 2 g/L | 87.64 |

| pH | 2 | 87.64 |

| Temperature | 40 °C | 87.64 |

This study underscores the potential for using low-cost biomaterials in environmental cleanup efforts .

Health and Safety Concerns

DB-124 has been identified as a common allergen in textile dermatitis cases, prompting recommendations for its use as a screening allergen in dermatological assessments. Its role as a hapten and allergen necessitates careful monitoring in consumer products to mitigate health risks associated with skin contact .

Research Applications

In scientific research, DB-124 serves multiple roles:

- Biochemical Studies : As a model compound for studying dye adsorption processes and the development of new adsorbents.

- Toxicological Evaluations : Used to assess the toxicity and allergenic potential of textile dyes, contributing to safer product formulations.

Mécanisme D'action

The mechanism of action of disperse blue 124 involves its interaction with the skin, leading to allergic reactions in sensitive individuals. The compound acts as a hapten, binding to skin proteins and forming complexes that trigger an immune response. This response involves the activation of T-cells and the release of inflammatory mediators, resulting in dermatitis .

Comparaison Avec Des Composés Similaires

Disperse blue 124 is compared with other similar compounds, such as disperse blue 106 and disperse blue 1. While all these compounds are used as dyes, this compound is unique due to its specific allergenic properties and its widespread use in the textile industry. Similar compounds include:

- Disperse blue 106

- Disperse blue 1

- Disperse blue 14

- Disperse blue 35

Activité Biologique

Disperse Blue 124 (DB-124) is a synthetic azo dye widely used in the textile industry, particularly for dyeing polyester and other synthetic fibers. Its biological activity is of significant interest due to its potential health impacts, particularly as a skin sensitizer and allergen. This article explores the biological activity of DB-124, focusing on its effects on human health, environmental implications, and removal techniques from wastewater.

Chemical Structure and Properties

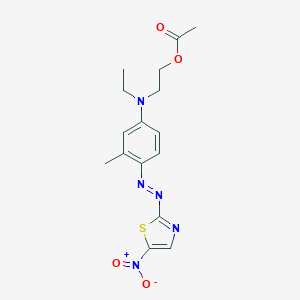

This compound is characterized by the chemical formula and is classified as a monoazo compound. It consists of a diazene group with a 5-nitrothiazol-2-yl moiety attached to one nitrogen and a substituted 4-aminophenyl group attached to the other .

Allergic Reactions

DB-124 has been identified as a moderate skin sensitizer. Studies have reported cases of allergic contact dermatitis associated with fabrics dyed with DB-124. For instance, a study documented nine cases of allergic reactions in individuals wearing black velvet garments containing this dye, highlighting its role as a contact sensitizer .

The American Contact Dermatitis Society recognized disperse blue dyes, including DB-124, as "Contact Allergen of the Year" in 2000 due to their prevalence in textile dermatitis cases . The European Chemicals Agency (ECHA) has classified DB-124 as a suspected carcinogen and mutagen, raising concerns about its long-term exposure risks .

Environmental Concerns

The textile industry is a significant source of water pollution due to the discharge of dyes into aquatic environments. DB-124 is resistant to biodegradation, which poses risks to aquatic life and ecosystems. The dye's persistence in the environment necessitates effective removal methods from wastewater.

Removal Techniques

Recent research has explored various methods for removing DB-124 from contaminated water. One innovative approach involves using natural adsorbents such as avocado seeds. A study demonstrated that at an initial concentration of 200 mg/L DB-124, an adsorption process using avocado seed powder achieved a removal efficiency of 87.64% under optimal conditions (pH 2, temperature 40°C) .

Kinetic Studies

Kinetic studies indicated that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption is the primary mechanism involved. The effectiveness of adsorption increased with temperature, indicating an endothermic process .

| Temperature (°C) | Removal Percentage (%) | Kinetic Model | qe (mg/g) |

|---|---|---|---|

| 20 | 64.72 | Pseudo first order | 13.17 |

| 30 | 71.65 | Pseudo second order | 15.71 |

| 40 | 87.64 | Pseudo second order | 17.33 |

Case Studies

- Allergic Contact Dermatitis : A case series reported by Chemotechnique Diagnostics found that patients exhibited allergic reactions to garments dyed with DB-124, emphasizing the need for awareness among consumers regarding the presence of this dye in clothing .

- Environmental Impact Assessment : Research conducted in Denmark aimed to evaluate the prevalence of allergenic disperse dyes in children's clothing, highlighting potential risks associated with prolonged skin contact . Although specific instances of DB-124 were not confirmed in all samples tested, the study underscored the necessity for stringent monitoring of chemical constituents in textiles.

Propriétés

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJVAFLGGPIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864562 | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15141-18-1, 61951-51-7 | |

| Record name | Disperse Blue 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.